N-(4-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide
Overview
Description
N-(4-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide, also known as MNA-715, is a novel chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. MNA-715 belongs to the class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB, leading to the inhibition of NF-κB activation and the downstream production of pro-inflammatory cytokines and other target genes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of pain and inflammation, and the inhibition of cancer cell growth. This compound has also been found to have antioxidant and anti-apoptotic effects, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide for lab experiments is its high purity and stability, which allows for accurate and reproducible measurements of its biological activity. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for the research on N-(4-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide, including the investigation of its potential as a therapeutic agent for a range of inflammatory and pain-related conditions, as well as its potential as an anti-cancer agent. Other potential future directions include the development of more efficient synthesis methods for this compound and the investigation of its pharmacokinetic properties and toxicity in vivo.
Scientific Research Applications
N-(4-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In particular, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce pain in animal models of inflammation and neuropathic pain. This compound has also been found to inhibit the growth of cancer cells, including breast cancer and lung cancer cells.
properties
IUPAC Name |
N-(4-methylphenyl)-5-nitro-2-(2-phenylethylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-16-7-9-18(10-8-16)24-22(26)20-15-19(25(27)28)11-12-21(20)23-14-13-17-5-3-2-4-6-17/h2-12,15,23H,13-14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNLCKVBODWNOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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